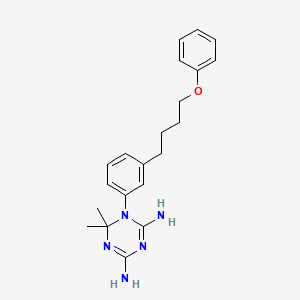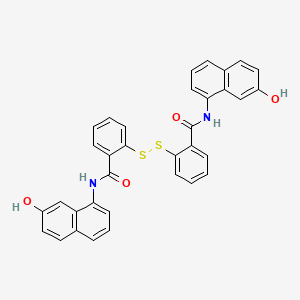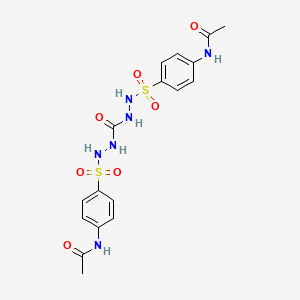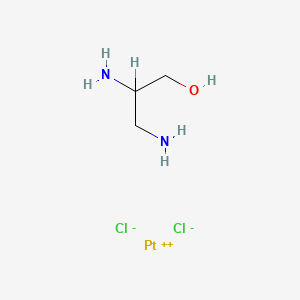
2-Bromobicyclo(2.2.2)octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromobicyclo(222)octane is an organic compound with the molecular formula C8H13Br It is a brominated derivative of bicyclo(222)octane, a bicyclic hydrocarbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromobicyclo(2.2.2)octane can be synthesized through several methods. One common approach involves the bromination of bicyclo(2.2.2)octane using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction typically proceeds under mild conditions, yielding the desired brominated product .
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromobicyclo(2.2.2)octane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of bicyclo(2.2.2)octanol.
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination to form bicyclo(2.2.2)octene.
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions, alkoxides, or amines in polar solvents.
Elimination: Strong bases such as potassium tert-butoxide in aprotic solvents.
Major Products
Substitution: Bicyclo(2.2.2)octanol or other substituted derivatives.
Elimination: Bicyclo(2.2.2)octene.
Wissenschaftliche Forschungsanwendungen
2-Bromobicyclo(2.2.2)octane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its role in the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Bromobicyclo(2.2.2)octane involves its reactivity as a brominated compound. The bromine atom can participate in various chemical reactions, such as nucleophilic substitution and elimination, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromobicyclo(2.2.2)octane: Another brominated derivative with similar reactivity.
Bicyclo(2.2.2)octane: The parent hydrocarbon, which lacks the bromine atom.
1,4-Diazabicyclo(2.2.2)octane (DABCO): A related bicyclic compound used as a catalyst in organic synthesis.
Uniqueness
2-Bromobicyclo(22Its structure allows for targeted chemical modifications, making it valuable in various research and industrial contexts .
Eigenschaften
CAS-Nummer |
2534-78-3 |
|---|---|
Molekularformel |
C8H13Br |
Molekulargewicht |
189.09 g/mol |
IUPAC-Name |
2-bromobicyclo[2.2.2]octane |
InChI |
InChI=1S/C8H13Br/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2 |
InChI-Schlüssel |
SFAAKNFUDVMJAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1CC2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


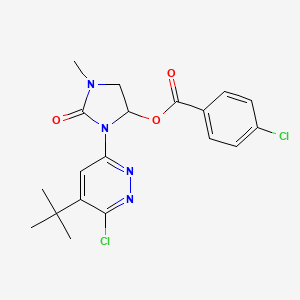

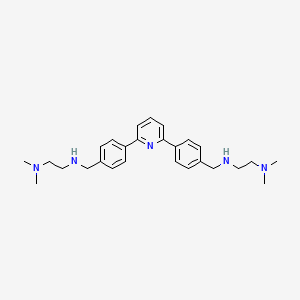
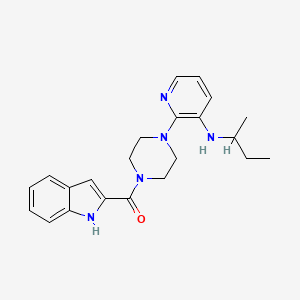

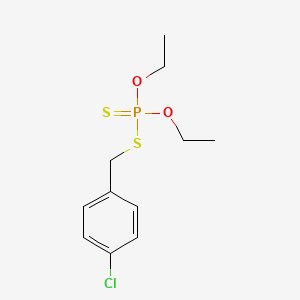
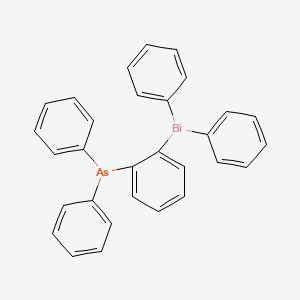
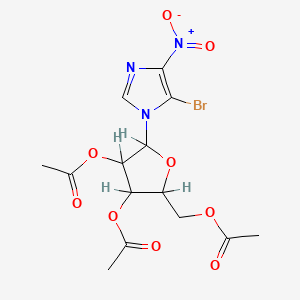
![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
